molecular formula C10H7N3 B8759254 3-Methylquinoxaline-5-carbonitrile

3-Methylquinoxaline-5-carbonitrile

Cat. No. B8759254
M. Wt: 169.18 g/mol
InChI Key: WJFATLXWZSDPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylquinoxaline-5-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylquinoxaline-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoxaline-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methylquinoxaline-5-carbonitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

3-methylquinoxaline-5-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-6-12-9-4-2-3-8(5-11)10(9)13-7/h2-4,6H,1H3

InChI Key

WJFATLXWZSDPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-methyl-8-iodoquinoxaline (730 mg), Zn(CN)2 (423 mg) and Pd(PPh3)4 (313 mg) in DMF (5 mL) was stirred at 60° C. for 5 hours. The reaction solution was cooled, and thereto was added water (10 mL), and the mixture was extracted twice with a mixture of toluene and ethyl acetate (1:1) (50 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1→4/1) to give 2-methyl-8-cyano-quinoxaline (422 mg, 93%) as red brown solid.
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
423 mg
Type
catalyst
Reaction Step One
Quantity
313 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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